5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Overview
Description
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a derivative of benzofuran, a class of compounds that have been shown to have strong biological activities Benzofuran compounds have been found to interact with various biological targets, including enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor , which play crucial roles in disease progression.
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their antibacterial activity could involve pathways related to bacterial cell wall synthesis or protein production.
Pharmacokinetics
Recent compounds developed from benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing . This suggests that this compound may also have favorable ADME properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in oxidative stress pathways . This inhibition can lead to reduced oxidative damage in cells, highlighting the compound’s potential as an antioxidant agent. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in cells . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under different conditions, it may degrade, leading to reduced efficacy and altered cellular responses . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN). The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled reaction conditions helps in achieving high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzofuranones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-2,3-dihydro-1-benzofuran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuranones or other oxidized products.
Reduction: Formation of 2-methyl-2,3-dihydro-1-benzofuran.
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydro-1-benzofuran
- 2-Methyl-2,3-dihydro-1-benzofuran
- 5-Bromo-2-methyl-2-pentene
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other benzofuran derivatives .
Properties
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPPMMHYULGHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535719 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102292-30-8 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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